molecular formula C13H14FN5 B5385030 N'-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(2-FLUOROPHENYL)GUANIDINE

N'-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(2-FLUOROPHENYL)GUANIDINE

Cat. No.: B5385030
M. Wt: 259.28 g/mol
InChI Key: ICOUGUQUSJHRMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(2-FLUOROPHENYL)GUANIDINE is a synthetic organic compound that belongs to the class of guanidines This compound is characterized by the presence of a pyrimidine ring substituted with methyl groups at positions 4 and 6, and a fluorophenyl group attached to the guanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(2-FLUOROPHENYL)GUANIDINE typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-diketone and a formamide derivative under acidic conditions.

    Substitution with Methyl Groups: Methylation of the pyrimidine ring at positions 4 and 6 can be achieved using methyl iodide in the presence of a strong base like sodium hydride.

    Attachment of the Guanidine Moiety: The guanidine moiety can be introduced by reacting the substituted pyrimidine with a suitable guanidine derivative, often under basic conditions.

    Introduction of the Fluorophenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(2-FLUOROPHENYL)GUANIDINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Fluorophenyl halide in the presence of a strong base like sodium hydride.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a pyrimidine derivative with additional oxygen-containing functional groups, while reduction could lead to a more saturated guanidine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Exploration as a candidate for drug development, particularly for its potential activity against specific biological targets.

    Industry: Use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(2-FLUOROPHENYL)GUANIDINE would depend on its specific interactions with molecular targets. Typically, such compounds might interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-PHENYL GUANIDINE: Lacks the fluor

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1-(2-fluorophenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN5/c1-8-7-9(2)17-13(16-8)19-12(15)18-11-6-4-3-5-10(11)14/h3-7H,1-2H3,(H3,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOUGUQUSJHRMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC=CC=C2F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524057-24-7
Record name Guanidine, N-(4,6-dimethyl-2-pyrimidinyl)-N′-(2-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=524057-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.